Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with the molecular formula C12H19Cl2NO4S. This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl ester group, two chlorine atoms, and a chlorosulfonyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable azaspiro compound with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or oxidized to a sulfone, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spirocyclic core but lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate: This compound lacks both the chlorine and chlorosulfonyl groups, resulting in different chemical properties and reactivity.
The presence of the chlorosulfonyl group in this compound makes it unique and highly versatile in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl2NO4S/c1-10(2,3)19-9(16)15-6-4-11(5-7-15)8-12(11,13)20(14,17)18/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJPEJSKXEOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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